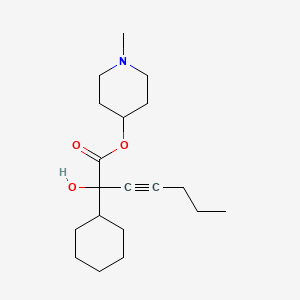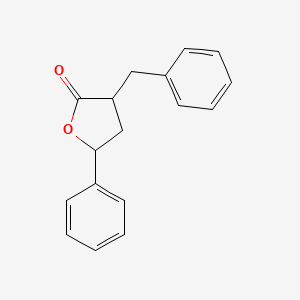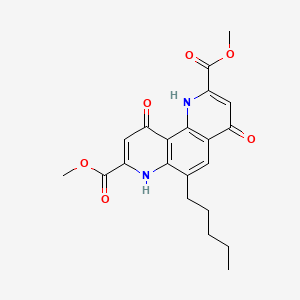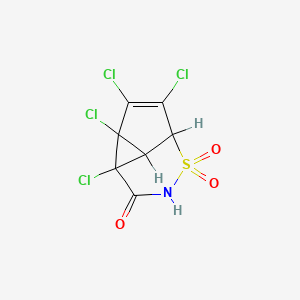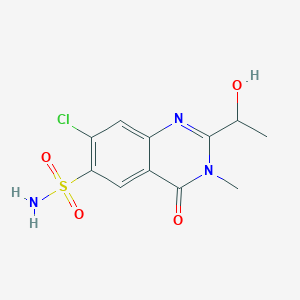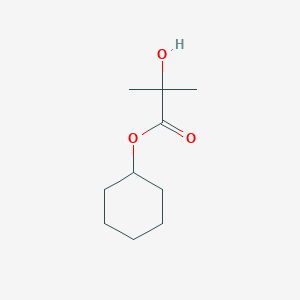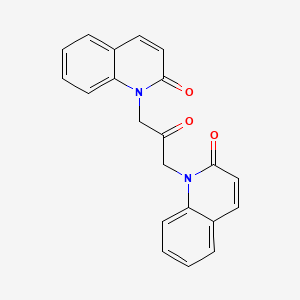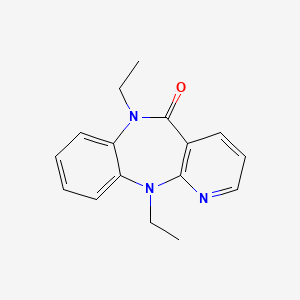
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine core linked to a pyridine ring and phenylene groups through methylene and thioether linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under appropriate conditions.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring, similar to the compound .
4-Methylpiperazine: A piperazine derivative with a methyl group, similar to the compound .
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is unique due to its complex structure, which combines a piperazine core with pyridine and phenylene groups through methylene and thioether linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
129225-06-5 |
|---|---|
Molekularformel |
C33H45N5S2 |
Molekulargewicht |
575.9 g/mol |
IUPAC-Name |
1-methyl-4-[2-[[4-[6-[4-[2-(4-methylpiperazin-1-yl)ethylsulfanylmethyl]phenyl]pyridin-2-yl]phenyl]methylsulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C33H45N5S2/c1-35-14-18-37(19-15-35)22-24-39-26-28-6-10-30(11-7-28)32-4-3-5-33(34-32)31-12-8-29(9-13-31)27-40-25-23-38-20-16-36(2)17-21-38/h3-13H,14-27H2,1-2H3 |
InChI-Schlüssel |
RRNJUPWYWPYOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCSCC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CSCCN5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


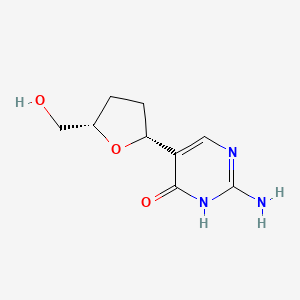
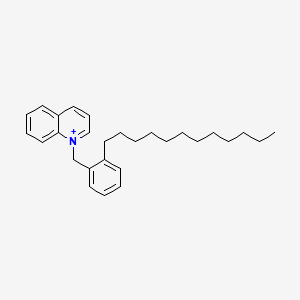

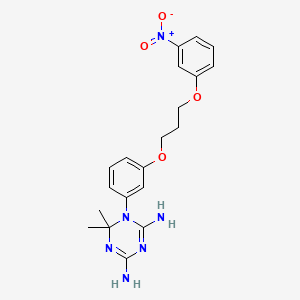
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
